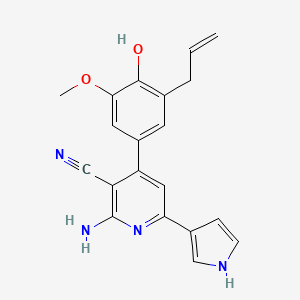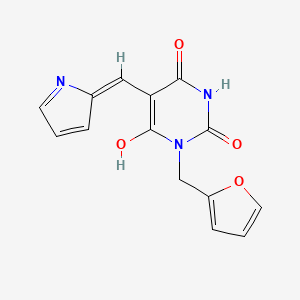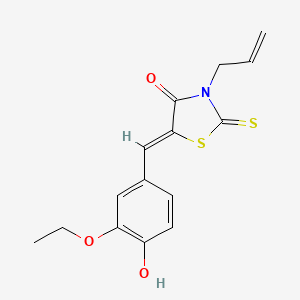![molecular formula C23H20BrNO5 B6088519 N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]benzamide](/img/structure/B6088519.png)
N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]benzamide, also known as Br-DMPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. Br-DMPPB is a benzamide derivative that exhibits potent activity as a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that plays a crucial role in regulating synaptic transmission and plasticity in the central nervous system (CNS).
Mécanisme D'action
The mechanism of action of N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]benzamide involves the positive allosteric modulation of mGluR5. Allosteric modulators are compounds that bind to a site on the receptor that is distinct from the orthosteric site, which is the site where the endogenous ligand binds. By binding to the allosteric site, N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]benzamide can enhance the activity of mGluR5 in response to the endogenous ligand glutamate, leading to an increase in intracellular signaling pathways and downstream effects on synaptic plasticity and neuronal excitability.
Biochemical and physiological effects:
N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]benzamide has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, changes in synaptic plasticity, and alterations in neuronal excitability. These effects can ultimately lead to changes in behavior and cognition, which have been observed in animal models of various CNS disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]benzamide in lab experiments is its potency and specificity as a positive allosteric modulator of mGluR5. This allows for precise modulation of mGluR5 activity without affecting other receptors or neurotransmitter systems. However, one limitation of using N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]benzamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental paradigms.
Orientations Futures
There are several future directions for research on N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]benzamide, including the development of more potent and selective mGluR5 modulators, the investigation of its potential therapeutic applications in various CNS disorders, and the exploration of its effects on other neurotransmitter systems and brain regions. Additionally, further studies are needed to elucidate the precise mechanisms underlying the biochemical and physiological effects of N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]benzamide, as well as its potential side effects and toxicity profiles.
Méthodes De Synthèse
The synthesis of N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]benzamide involves several synthetic steps, including the condensation of 3,4,5-trimethoxybenzoyl chloride with 4-bromoaniline to yield the intermediate 4-bromo-N-(3,4,5-trimethoxybenzoyl)aniline. The subsequent reaction of this intermediate with benzoyl chloride in the presence of a base such as triethylamine leads to the formation of N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]benzamide. The overall yield of this synthesis route is approximately 35%.
Applications De Recherche Scientifique
N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]benzamide has been extensively studied for its potential applications in the treatment of various CNS disorders, including schizophrenia, depression, anxiety, and addiction. Studies have shown that N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]benzamide can enhance the activity of mGluR5, which in turn can modulate the release of various neurotransmitters such as glutamate, dopamine, and GABA. This modulation of neurotransmitter release can lead to changes in synaptic plasticity and neuronal excitability, which can ultimately affect behavior and cognition.
Propriétés
IUPAC Name |
N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20BrNO5/c1-28-19-11-15(12-20(29-2)22(19)30-3)21(26)17-13-16(24)9-10-18(17)25-23(27)14-7-5-4-6-8-14/h4-13H,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUQLAYSMXEPGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C2=C(C=CC(=C2)Br)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-acetyl-4-{[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperazine](/img/structure/B6088443.png)
![6-{3-[2-(1-naphthylmethyl)-4-morpholinyl]-3-oxopropyl}-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B6088456.png)

![1-(2-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]-1-piperidinyl}-2-oxoethyl)-2-piperidinone](/img/structure/B6088478.png)
![5-isopropyl-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B6088485.png)
![2-butyl-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B6088493.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-{methyl[(1-methyl-2-pyrrolidinyl)methyl]amino}nicotinamide](/img/structure/B6088498.png)

![1-[(2-methylphenyl)amino]-3-(10H-phenothiazin-10-yl)-2-propanol ethanedioate (salt)](/img/structure/B6088504.png)
![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-[(4-methoxyphenoxy)methyl]piperidine](/img/structure/B6088511.png)
![N-[4-(acetylamino)phenyl]-2-[(8-methoxy-4-methyl-2-quinolinyl)thio]propanamide](/img/structure/B6088517.png)


![3-{1-[3-(dimethylamino)benzoyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6088547.png)